molecular formula C21H14BrFN2O2 B12452659 4-bromo-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol

4-bromo-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol

Cat. No.: B12452659
M. Wt: 425.2 g/mol
InChI Key: SFRLEGVFKGVQNQ-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol is a complex organic compound with a unique structure that includes bromine, fluorine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-2-hydroxybenzaldehyde with 2-(4-fluorophenyl)-1,3-benzoxazole-5-amine under acidic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-bromo-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The presence of the benzoxazole moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol
  • 2-bromo-4-fluorophenol
  • 4-bromo-2-fluorobenzonitrile

Uniqueness

4-bromo-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol is unique due to its combination of bromine, fluorine, and benzoxazole moieties, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C21H14BrFN2O2

Molecular Weight

425.2 g/mol

IUPAC Name

4-bromo-2-[[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methylphenol

InChI

InChI=1S/C21H14BrFN2O2/c1-12-8-15(22)9-14(20(12)26)11-24-17-6-7-19-18(10-17)25-21(27-19)13-2-4-16(23)5-3-13/h2-11,26H,1H3

InChI Key

SFRLEGVFKGVQNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F)Br

Origin of Product

United States

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